N-(2,4-difluorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-[(2,4-Difluorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl, pyridine, oxadiazole, and thiazole moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-difluorobenzyl chloride, which is then reacted with other intermediates like pyridine-4-carboxylic acid hydrazide and 2-aminothiazole. The final step involves the formation of the oxadiazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that minimize by-products and maximize the desired product. Scale-up processes are carefully designed to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The presence of fluorine atoms and other reactive sites allows for substitution reactions, where different groups can replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2,4-Difluorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: Its unique properties may find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydropyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzoic acid
- Other fluorinated phenyl derivatives
- Pyridine-containing compounds
- Oxadiazole and thiazole derivatives
Uniqueness
N-[(2,4-Difluorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide stands out due to its combination of fluorinated phenyl, pyridine, oxadiazole, and thiazole moieties. This unique structure imparts distinctive chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H11F2N5O2S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C18H11F2N5O2S/c19-12-2-1-11(13(20)7-12)8-22-16(26)18-23-14(9-28-18)17-24-15(25-27-17)10-3-5-21-6-4-10/h1-7,9H,8H2,(H,22,26) |
InChI Key |
SKTVOXPIPUDDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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